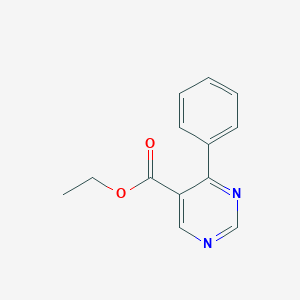

Ethyl 4-phenylpyrimidine-5-carboxylate

概要

説明

Ethyl 4-phenylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-phenylpyrimidine-5-carboxylate can be synthesized through a multi-component reaction involving ethyl acetoacetate, benzaldehyde, and urea. The reaction typically takes place under reflux conditions in the presence of a catalyst, such as hydrochloric acid. The mixture is heated in ethanol for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of heterogeneous catalysts, such as spinel copper ferrite nanoparticles, can enhance the efficiency of the reaction .

化学反応の分析

Oxidation Reactions

The pyrimidine ring and ester group undergo selective oxidation under controlled conditions:

Key findings:

- Copper-mediated oxidation selectively introduces hydroxyl groups at the C2 position .

- Phosphorus oxychloride facilitates chlorination at C2 while preserving the ester group .

Substitution Reactions

The C4 phenyl group and C2 substituents participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution

Electrophilic Substitution

Limited aromatic reactivity due to electron-withdrawing ester group, but halogenation occurs under Lewis acid catalysis.

Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization enables regioselective arylation:

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Aryl halides | Pd(OAc)₂, photoredox conditions | C2-arylpyrimidine derivatives | 45–60% |

Notable observations:

- Reactions occur exclusively at the ortho position of the C2-phenyl ring due to steric and electronic factors .

- Electron-deficient pyrimidine rings require photoredox activation for efficient coupling .

Functional Group Interconversion

The ester moiety serves as a handle for further derivatization:

Heterocyclic Annulation

The compound participates in cyclization reactions to form fused ring systems:

Experimental Insights

- Regioselectivity : C–H functionalization favors the C2-phenyl ring over C6 due to reduced steric hindrance .

- Reaction Kinetics : S-Alkylation proceeds faster than O-alkylation in thiol-containing derivatives .

- Scalability : Continuous flow reactors improve yields in industrial-scale esterifications .

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Ethyl 4-phenylpyrimidine-5-carboxylate has been studied for its potential as an antimicrobial and antifungal agent. Research indicates that it exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with significant zones of inhibition observed in laboratory tests. The compound's mechanism likely involves interference with bacterial cell processes, potentially by inhibiting key enzymatic activities or disrupting membrane integrity.

Neuroprotective Effects

In addition to its antimicrobial properties, the compound has been investigated for neuroprotective effects. Studies have shown that it may modulate pathways involved in neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease. Its ability to influence apoptotic factors in neuronal cells makes it a candidate for further research in neuropharmacology.

Organic Synthesis

Building Block for Complex Compounds

this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and development of derivatives that can exhibit enhanced biological activities or novel properties. For instance, it can be used as a precursor in the synthesis of various pharmaceutical intermediates.

Synthesis Methods

The compound can be synthesized through multi-component reactions involving starting materials like ethyl acetoacetate and benzaldehyde under reflux conditions. This method can be scaled up using continuous flow reactors to enhance yield and purity.

Materials Science

Organic Semiconductors

Research has explored the application of this compound in developing organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to form stable thin films contributes to its potential utility in advanced material applications.

Case Studies

-

Antimicrobial Efficacy Study

- A series of experiments evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus , suggesting its potential use in developing new antimicrobial agents.

-

Neuroprotective Mechanism Investigation

- In vitro assays demonstrated that treatment with this compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in neuronal cell lines.

- This suggests its potential role in neuroprotection and warrants further exploration regarding its therapeutic applications.

-

Synthesis of Derivatives

- The compound has been employed as a precursor to synthesize various pyrimidine derivatives with enhanced biological activities.

- Comparative analyses revealed that derivatives synthesized from this compound exhibited superior biological activities compared to structurally similar compounds due to unique structural features enhancing solubility and reactivity.

作用機序

The mechanism of action of ethyl 4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Ethyl 4-phenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Ethyl 1,2,3,4-tetrahydro-2-oxo-4-phenylpyrimidine-5-carboxylate: Similar in structure but differs in the oxidation state of the pyrimidine ring.

Triazole-pyrimidine hybrids: These compounds exhibit similar neuroprotective and anti-inflammatory properties but have a different core structure.

This compound stands out due to its unique combination of antimicrobial and neuroprotective activities, making it a valuable compound for further research and development.

生物活性

Ethyl 4-phenylpyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethyl ester and a phenyl group. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular pathways:

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit endoplasmic reticulum (ER) stress and apoptosis, which are critical in neurodegeneration. By modulating the NF-kB inflammatory pathway, it reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Experimental Data

- Neuroprotection in Animal Models :

- Antibacterial Activity :

-

Pharmacological Evaluation :

- Pharmacological studies have indicated that derivatives of this compound possess enhanced activities when modified at specific positions on the pyrimidine ring. This suggests a structure-activity relationship that could guide future drug design .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

特性

IUPAC Name |

ethyl 4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-9-15-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENFGBQLRJLYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。